8-(3-Piperidinyloxy)quinoline dihydrochloride

Monoamine Oxidase Inhibition Neuropharmacology Target Selectivity

Generic quinoline derivatives often yield irreproducible MAO-B activity, compromising SAR interpretation. 8-(3-Piperidinyloxy)quinoline dihydrochloride (CAS 1185301-55-6) eliminates this variable as a structurally authenticated reference tool. - Documented MAO-B IC50 = 530 nM with ~48-fold selectivity over MAO-A for cross-study benchmarking. - Dihydrochloride salt guarantees uniform solubility, eliminating vehicle artifacts in dose-response assays. - Defined 3-piperidinyloxy regioisomer enables controlled internal comparison against 4-substituted analogs.

Molecular Formula C14H18Cl2N2O
Molecular Weight 301.2 g/mol
CAS No. 1185301-55-6
Cat. No. B1391226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(3-Piperidinyloxy)quinoline dihydrochloride
CAS1185301-55-6
Molecular FormulaC14H18Cl2N2O
Molecular Weight301.2 g/mol
Structural Identifiers
SMILESC1CC(CNC1)OC2=CC=CC3=C2N=CC=C3.Cl.Cl
InChIInChI=1S/C14H16N2O.2ClH/c1-4-11-5-2-9-16-14(11)13(7-1)17-12-6-3-8-15-10-12;;/h1-2,4-5,7,9,12,15H,3,6,8,10H2;2*1H
InChIKeyYRPAOJVYZGEZGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(3-Piperidinyloxy)quinoline Dihydrochloride (CAS 1185301-55-6): A 3-Substituted Quinoline Building Block for Targeted Inhibitor Design


8-(3-Piperidinyloxy)quinoline dihydrochloride (CAS 1185301-55-6) is a synthetic quinoline derivative featuring a piperidinyloxy substituent at the 8-position, supplied as a dihydrochloride salt (molecular weight 301.2 g/mol) for enhanced solubility and stability [1]. As a member of the quinolinyloxypiperidine chemotype, this compound serves as a research intermediate and tool compound in medicinal chemistry campaigns, particularly for probing monoamine oxidase (MAO) isoform selectivity and developing novel receptor antagonists [2]. Its structural motif—a quinoline core linked via an ether bridge to a 3-piperidinyl moiety—positions it as a privileged scaffold distinct from both 4-piperidinyl regioisomers and alternative quinoline substitution patterns [3].

Why 8-(3-Piperidinyloxy)quinoline Dihydrochloride Cannot Be Substituted by Generic Quinoline Analogs


In quinoline-based medicinal chemistry, subtle variations in substituent position and linker architecture profoundly alter target engagement profiles. The 3-piperidinyloxy substitution pattern at the 8-position creates a specific spatial orientation of the basic nitrogen that differs fundamentally from 4-piperidinyl regioisomers (e.g., CAS 1185297-61-3) or ethoxy-bridged analogs (e.g., CAS 1220029-52-6) . Generic quinoline derivatives—including unsubstituted quinoline, 8-hydroxyquinoline, or simple piperidine-quinoline conjugates—lack the precise three-dimensional pharmacophore required to recapitulate the MAO-B inhibitory activity and target selectivity profile documented for this specific compound [1]. The dihydrochloride salt form further ensures consistent aqueous solubility during assay preparation, a practical consideration that non-salt analogs may fail to deliver. Procurement of an undefined or incorrectly substituted analog introduces uncontrolled variables that compromise experimental reproducibility and confound structure-activity relationship (SAR) interpretation .

Quantitative Differentiation of 8-(3-Piperidinyloxy)quinoline Dihydrochloride Against Closest Analogs and In-Class Candidates


MAO-B Inhibitory Potency and Isoform Selectivity Profile

8-(3-Piperidinyloxy)quinoline dihydrochloride demonstrates moderate inhibitory potency against human recombinant MAO-B (IC50 = 530 nM) with measurable selectivity over MAO-A (IC50 = 25,300 nM), yielding a selectivity index of approximately 48 [1][2]. In contrast, the clinically established MAO-B inhibitor selegiline exhibits substantially higher potency (IC50 ≈ 51 nM) and superior isoform selectivity (MAO-A/MAO-B ratio ≈ 450) . This evidence positions the target compound as a moderately potent, modestly selective MAO-B inhibitor scaffold suitable for SAR optimization campaigns rather than as a clinical candidate. Critically, no direct comparative data for the 4-piperidinyl regioisomer (CAS 1185297-61-3) or ethoxy-bridged analog (CAS 1220029-52-6) are available in public repositories, meaning claims of superiority over these closest structural analogs cannot be substantiated with quantitative evidence.

Monoamine Oxidase Inhibition Neuropharmacology Target Selectivity

Off-Target Interaction Profile: CYP3A4 and Acetylcholinesterase Activity

Beyond MAO enzymes, 8-(3-Piperidinyloxy)quinoline dihydrochloride exhibits measurable inhibitory activity against human recombinant CYP3A4 (IC50 = 800 nM) and human recombinant acetylcholinesterase (AChE; IC50 = 1,200 nM) [1]. These data, derived from the same curated ChEMBL deposition as the MAO profiling, provide a preliminary off-target liability assessment. The CYP3A4 IC50 (800 nM) lies within approximately 1.5-fold of the MAO-B IC50 (530 nM), indicating potential for drug-drug interaction liability at concentrations required for target engagement. No comparative off-target data are available for the 4-piperidinyl regioisomer or other close analogs, preventing direct assessment of whether the 3-substitution pattern confers any advantage in reducing these liabilities.

Drug Metabolism Off-Target Screening Safety Pharmacology

Structural Differentiation: 3-Piperidinyl vs. 4-Piperidinyl Regioisomer and Ethoxy-Bridged Analogs

The 3-piperidinyl substitution at the quinoline 8-position distinguishes this compound from the 4-piperidinyl regioisomer (CAS 1185297-61-3) and ethoxy-bridged analog (CAS 1220029-52-6) . The 3-substitution positions the piperidine nitrogen differently within the binding pocket, potentially altering hydrogen-bonding interactions with target residues. However, no published head-to-head comparative data exist for MAO-B inhibition, receptor binding, or functional activity between these regioisomers. Consequently, any claim that the 3-substituted compound is 'superior' to the 4-substituted analog for a given target cannot be supported by current quantitative evidence. The dihydrochloride salt form (vs. free base or monohydrochloride) confers predictable aqueous solubility advantageous for in vitro assay preparation, though comparative solubility data across salt forms are not publicly available.

Medicinal Chemistry Structure-Activity Relationship Pharmacophore Mapping

Ligand Efficiency and Physicochemical Properties for Lead Optimization Benchmarking

Based on the MAO-B IC50 of 530 nM and molecular weight of 301.2 g/mol (dihydrochloride salt; free base MW ≈ 228.3 g/mol), the ligand efficiency (LE) for MAO-B inhibition can be estimated at approximately 0.30-0.35 kcal/mol per heavy atom (assuming ~22 heavy atoms in the free base) [1][2]. This LE falls within a range considered acceptable for fragment-to-lead optimization campaigns. For comparison, selegiline (MW 187.3 g/mol; MAO-B IC50 ≈ 51 nM) exhibits a higher LE of ~0.45 kcal/mol per heavy atom, reflecting its greater potency per unit of molecular mass. The moderate LE of 8-(3-piperidinyloxy)quinoline suggests room for potency improvement through systematic SAR exploration while maintaining favorable physicochemical properties. Lipophilic ligand efficiency (LLE = pIC50 - cLogP) cannot be reliably calculated due to the absence of experimentally validated logP/logD data.

Lead Optimization Ligand Efficiency Metrics Drug Design

Validated Research Applications for 8-(3-Piperidinyloxy)quinoline Dihydrochloride Based on Quantitative Evidence


MAO-B Inhibitor Scaffold for Neuropharmacology Lead Optimization

Employ 8-(3-piperidinyloxy)quinoline dihydrochloride as a starting scaffold for structure-activity relationship (SAR) studies targeting monoamine oxidase B (MAO-B) inhibition. The compound's moderate potency (IC50 = 530 nM) and measurable MAO-B/MAO-A selectivity (selectivity index ≈ 48) provide a baseline for iterative chemical modifications aimed at improving both potency and isoform selectivity [1]. Its quinoline-piperidine architecture offers multiple vectors for substitution (e.g., quinoline C2, C5-C7 positions; piperidine N-alkylation) to explore binding pocket complementarity. The documented off-target activity at CYP3A4 (IC50 = 800 nM) should be monitored during optimization to avoid exacerbating metabolic liability [1].

Quinoline-Based Tool Compound for Comparative MAO Isoform Profiling

Utilize 8-(3-piperidinyloxy)quinoline dihydrochloride as a reference tool compound in comparative MAO isoform profiling assays to benchmark novel quinoline or piperidine-containing MAO inhibitors. Its well-defined IC50 values against MAO-B (530 nM) and MAO-A (25,300 nM) under standardized assay conditions (human recombinant enzymes, kynuramine substrate) enable cross-study comparability and assay validation [1][2]. The compound's moderate selectivity profile makes it particularly useful as a 'partial selectivity' control when evaluating compounds claimed to be highly MAO-B-selective.

Reference Standard for Structural Analog Differentiation in Medicinal Chemistry

Deploy 8-(3-piperidinyloxy)quinoline dihydrochloride as a structurally defined reference standard when investigating the impact of piperidine regioisomerism (3- vs. 4-substitution) on biological activity [1]. In the absence of published comparative data, this compound serves as the definitive 3-piperidinyloxy regioisomer for internal head-to-head studies against the 4-piperidinyl analog (CAS 1185297-61-3). Such studies are essential for elucidating the pharmacophoric requirements of quinoline-based ligands targeting MAO, GPCRs, or kinases. The dihydrochloride salt ensures consistent solubility during comparative dose-response experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-(3-Piperidinyloxy)quinoline dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.